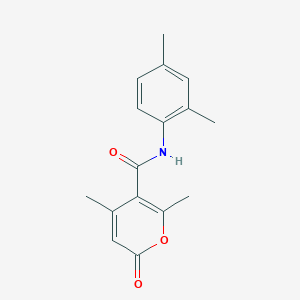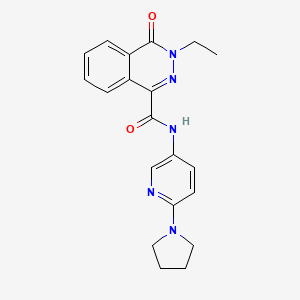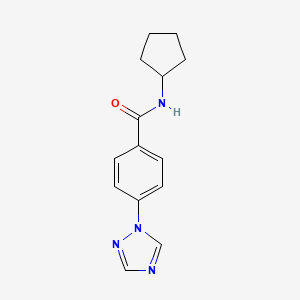![molecular formula C18H25N3O3S B7461889 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)
3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It may also work by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one can induce cytotoxicity and apoptosis in cancer cells. It has also been found to inhibit the growth of certain bacteria and viruses. Additionally, it has been shown to have a fluorescent property that can be used for detecting metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one is its potential use as a multifunctional compound in various scientific research fields. However, its limitations include its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one. These include further investigations into its mechanism of action and potential applications in the treatment of cancer, bacterial and viral infections, and enzyme inhibition. Additionally, research can be conducted to improve its solubility and bioavailability, which can enhance its efficacy in various applications. Furthermore, studies can be conducted to explore its potential use as a fluorescent probe for detecting metal ions in biological systems.
Méthodes De Synthèse
The synthesis of 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one involves several steps, including the reaction of 1-benzylpiperazine with 2-phenylethanesulfonyl chloride in the presence of a base, followed by the reaction of the resulting compound with 2-oxoazepane-3-carboxylic acid. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions and for its ability to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-18-17(8-4-5-10-19-18)20-11-13-21(14-12-20)25(23,24)15-9-16-6-2-1-3-7-16/h1-3,6-7,9,15,17H,4-5,8,10-14H2,(H,19,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXGLRDESQEWNU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)C(C1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)



![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)

![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)


![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)